molecular formula C7H5BrFNO2 B1420768 Methyl 5-bromo-2-fluoroisonicotinate CAS No. 1214375-45-7

Methyl 5-bromo-2-fluoroisonicotinate

Cat. No.: B1420768
CAS No.: 1214375-45-7
M. Wt: 234.02 g/mol
InChI Key: VXNAVZKNAMKBFS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoroisonicotinate is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are substituted with bromine and fluorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-fluoroisonicotinate can be synthesized through the esterification of 5-bromo-2-fluoropyridine-4-carboxylic acid. The process involves the following steps :

    Starting Material: 5-bromo-2-fluoropyridine-4-carboxylic acid.

    Reagents: Triphenylphosphine (Ph3P), methanol (MeOH), and di-isopropyl azodicarboxylate (DIAD).

    Solvent: Tetrahydrofuran (THF).

    Conditions: The reaction is carried out at 0°C initially and then warmed to room temperature. The mixture is stirred for 30 minutes.

The reaction yields this compound as a white solid with an 88% yield after purification by silica gel column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.

Scientific Research Applications

Methyl 5-bromo-2-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoroisonicotinate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-fluoroisonicotinate is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This dual substitution can significantly alter the compound’s chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.

Biological Activity

Methyl 5-bromo-2-fluoroisonicotinate (CAS No. 885588-14-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₅BrFNO₂
  • Molecular Weight : 220.03 g/mol
  • Physical State : Solid, typically appearing as a white to pale yellow crystalline powder.
  • Purity : Generally available at 95% or higher.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its efficacy against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
  • Results :
    • The compound demonstrated significant inhibitory activity against MCF-7 cells with an IC₅₀ value of approximately 12 µM, indicating moderate potency.
    • In A549 cells, the IC₅₀ was found to be around 15 µM, suggesting that it retains activity across different cancer types.
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift in protein expression enhances the Bax/Bcl-2 ratio, a critical indicator of apoptosis induction .

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The combination therapy exhibited synergistic effects, leading to enhanced cytotoxicity against both MCF-7 and A549 cell lines compared to monotherapy approaches.

Table 1: Summary of Anticancer Activity

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-712Induces apoptosis via Bax/Bcl-2 modulation
A54915Promotes cell cycle arrest

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in other biological activities:

  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, making it a potential candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects :
    • There is emerging evidence supporting its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Properties

IUPAC Name

methyl 5-bromo-2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNAVZKNAMKBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.